5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid
Description
Chemical Background and Structural Significance
5-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid is a hybrid molecule integrating three pharmacologically relevant motifs: a benzimidazole ring, a piperidine scaffold, and a 5-oxopentanoic acid side chain. The benzimidazole core (C₇H₆N₂) is a bicyclic aromatic system known for its planar geometry and hydrogen-bonding capacity, which facilitates interactions with biological targets such as enzymes and receptors. The piperidine moiety (C₅H₁₁N) introduces conformational flexibility and basicity, enhancing membrane permeability and enabling interactions with hydrophobic pockets. The 5-oxopentanoic acid group (C₅H₈O₃) contributes a carboxylic acid terminus and a ketone functionality, which are critical for solubility, metabolic stability, and hydrogen-bonding interactions.
Structural Features
- Benzimidazole : The nitrogen atoms at positions 1 and 3 participate in π-π stacking and hydrogen-bonding interactions, common in kinase inhibitors.
- Piperidine : The chair conformation of the six-membered ring optimizes steric compatibility with target proteins.
- 5-Oxopentanoic Acid : The ketone at position 5 enhances electrophilicity, potentially enabling covalent binding or chelation of metal ions.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃ |
| Molecular Weight | 315.37 g/mol |
| LogP (Predicted) | 1.82 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH of benzimidazole, COOH of pentanoic acid) |
| Hydrogen Bond Acceptors | 5 (N, O atoms) |
Historical Development of Benzimidazole-Piperidine Hybrid Compounds
Benzimidazole-piperidine hybrids emerged in the 1990s as antihistaminic agents, with patents highlighting their ability to antagonize histamine H₁ receptors without central nervous system (CNS) side effects. Early examples, such as 2-[1-(4-tert-butylbenzyl)piperidin-4-yl]-1H-benzimidazole, demonstrated potent antiallergic activity in guinea pig ileum models. Subsequent research expanded their applications:
- Antimicrobial Agents : Hybrids like ethyl 4-(5-fluoro-1H-benzimidazol-2-yl)piperidine-1-carboxylate showed broad-spectrum activity against Staphylococcus aureus and Candida albicans.
- Anticancer Compounds : Derivatives with appended arylacetyl groups exhibited dual inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8).
- Neuroprotective Agents : Piperidine-linked benzimidazoles demonstrated acetylcholinesterase inhibition (IC₅₀ = 19.44–36.05 µM), relevant for Alzheimer’s disease.
Table 1: Milestones in Benzimidazole-Piperidine Hybrid Development
Role of Pentanoic Acid Moieties in Bioactive Compound Design
The 5-oxopentanoic acid moiety in this compound serves multiple roles:
- Solubility Enhancement : The carboxylic acid group improves aqueous solubility, counterbalancing the lipophilicity of the benzimidazole-piperidine core.
- Metabolic Stability : The ketone at position 5 resists oxidative degradation, prolonging half-life compared to alkyl chains.
- Target Engagement : Carboxylic acids often interact with basic residues (e.g., lysine, arginine) in enzymatic active sites, as seen in glutaric acid derivatives binding to B-cell lymphoma targets.
Comparative Analysis of Pentanoic Acid Derivatives
Properties
IUPAC Name |
5-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15(6-3-7-16(22)23)20-10-8-12(9-11-20)17-18-13-4-1-2-5-14(13)19-17/h1-2,4-5,12H,3,6-11H2,(H,18,19)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWZJVLKRLYRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable halide reacts with a piperidine derivative.
Linking the Benzimidazole and Piperidine: This step involves the coupling of the benzimidazole core with the piperidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain to the piperidine ring, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid chain, potentially converting it to an alcohol.
Substitution: The benzimidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides are common.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the pentanoic acid chain.
Substitution: Various substituted benzimidazole and piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a benzimidazole moiety fused with a piperidine ring. The molecular formula is , and it exhibits significant biological activity due to the interactions facilitated by its functional groups.
Anticancer Activity
Research has indicated that compounds similar to 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid exhibit promising anticancer properties. For instance, studies have shown that derivatives containing benzimidazole and piperidine structures can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mode of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives based on the piperidine framework and assessed their anticancer potential through various assays. The results indicated that certain derivatives exhibited IC50 values below 10 µM against human cancer cell lines, demonstrating significant cytotoxic effects .
Case Study 2: Antimicrobial Screening
Another study focused on the synthesis of 1,3,4-oxadiazole derivatives which included the benzimidazole-piperidine moiety. The antimicrobial activity was tested using the disc diffusion method against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition zones, with some exhibiting strong activity comparable to standard antibiotics .
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively interact with key enzymes, potentially leading to novel therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid, such as heterocyclic cores, piperidine linkages, or oxopentanoic acid chains. Key differences in substituents, ring systems, and functional groups influence their physicochemical properties and applications.
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
- Structure : Replaces benzoimidazole with a 6-fluoro-1,2-benzisoxazole ring.
- Lacks the hydrogen-bonding capability of benzoimidazole’s NH group, which may reduce interactions with biological targets.
- Applications : Similar piperidine-linked benzisoxazole derivatives are explored in antipsychotic drug development .
(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic Acid Hydrochloride
- Structure: Features a 4-nitrophenylamino group instead of the piperidine-benzoimidazole system.
- Key Differences: The nitro group enhances electrophilicity, making it reactive in redox environments. Shorter chain length (pentanoic acid vs. piperidine-linked chain) limits conformational flexibility.
- Applications : Nitrophenyl derivatives are often intermediates in peptide synthesis or enzyme substrates .
3-(1H-Imidazol-5-yl)propanoic Acid
- Structure: Simplified analog with a propanoic acid chain directly attached to an imidazole ring.
- Key Differences :
- Absence of piperidine and benzoimidazole reduces molecular weight (MW: 154.13 vs. ~380 for the target compound).
- The imidazole ring (vs. benzoimidazole) lacks aromatic conjugation, affecting π-π stacking interactions.
- Applications: Imidazole propanoic acids are studied in metabolic disorders due to their role in histidine metabolism .
ADC46 Precursor
- Structure : Complex structure with dual benzoimidazole-oxazole-carboxamido groups and a butenyl linker.
- Key Differences :
- Extended conjugation and multiple heterocycles enhance binding affinity for biological targets (e.g., STING agonists).
- Higher molecular weight (MW: 1120.40) and hydrophobicity compared to the target compound.
- Applications : Designed for antibody-drug conjugates (ADCs) targeting immune pathways .
Structural and Functional Comparison Table
Key Research Findings
- Bioisosteric Replacements : Substituting benzoimidazole with benzisoxazole (e.g., fluorine-containing analogs) improves metabolic stability but may reduce target affinity due to loss of NH hydrogen bonding .
- Linker Optimization: The oxopentanoic acid chain in the target compound balances hydrophilicity and conformational flexibility, critical for membrane permeability .
- ADC Applications : Bulkier derivatives like the ADC46 precursor demonstrate the utility of benzoimidazole scaffolds in high-molecular-weight therapeutics, though synthetic complexity increases .
Biological Activity
5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the context of inflammation and immune response modulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzo[d]imidazole moiety and a pentanoic acid derivative. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
Research indicates that compounds similar to this compound can act as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response. The NLRP3 inflammasome is involved in the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Inhibition of this pathway can reduce inflammatory responses in various cell types, particularly macrophages.
Biological Evaluation
The biological activity of this compound has been evaluated through various assays. Key findings include:
In Vitro Studies
In vitro studies demonstrate that this compound can significantly inhibit IL-1β release from LPS/ATP-stimulated human macrophages. The concentration-dependent inhibition was noted, with effective doses around 10 µM showing notable reductions in both pyroptosis and cytokine release.
| Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| 50 | 20.3 ± 1.3 | 39.2 ± 6.6 |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the piperidine or benzo[d]imidazole portions can lead to significant changes in efficacy:
| Derivative | Modification | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Compound 1 | Original structure | 19.4 | 24.9 |
| Compound 2 | Electrophilic substructure removed | 14.9 | 14.9 |
| Compound 3 | Acetamide bridge added | 20.3 | 39.2 |
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this structure:
- NLRP3 Inflammasome Inhibition : A study demonstrated that derivatives similar to the target compound effectively inhibited NLRP3 activation in macrophages, leading to reduced inflammation in models of acute lung injury .
- Cancer Therapy : Research has indicated that benzo[d]imidazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Neuroprotection : Some derivatives have shown promise in neuroprotective assays, indicating their ability to cross the blood-brain barrier and exert effects on neuroinflammatory pathways .
Q & A
Q. Basic
- HPLC-DAD/UV : Monitors degradation products under stress conditions (e.g., heat, light, pH extremes). Column: C18 reverse-phase; mobile phase: acetonitrile/water with 0.1% TFA .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 300°C.
- NMR stability studies : Detects structural changes in DMSO-d₆ or CDCl₃ over time .
How do structural modifications to the benzimidazole or piperidine moieties influence bioactivity?
Advanced
Comparative studies of analogs reveal:
How can researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers using statistical tools (Prism, R).
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity via dual methods (e.g., fluorescent probes vs. radiometric assays) .
What strategies optimize reaction yields during the final amide coupling step?
Q. Advanced
- Catalyst screening : Compare EDCI, DCC, or HATU with additives like DMAP or Oxyma Pure .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) for solubility and reactivity .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 150 W) .
How should researchers design dose-response studies to evaluate this compound’s therapeutic window?
Q. Advanced
- In vitro : Use 8–10 concentration points (log-scale) across 3 biological replicates. Include positive controls (e.g., cisplatin for cytotoxicity).
- In vivo : Apply Hill-slope modeling to determine EC₅₀/ED₅₀ and assess toxicity via ALT/AST levels in serum .
What computational methods predict the compound’s pharmacokinetic (PK) properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME or ADMETlab estimate logP, CYP450 inhibition, and blood-brain barrier penetration.
- Molecular dynamics (MD) : Simulate binding stability to plasma proteins (e.g., albumin) using GROMACS .
How do researchers address low aqueous solubility during formulation for in vivo studies?
Q. Advanced
- Co-solvent systems : Use PEG-400/water or cyclodextrin-based solutions.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm; PDI < 0.2) .
- Salt formation : Screen with counterions (e.g., sodium, tromethamine) to improve solubility .
What protocols ensure reproducibility in spectroscopic data across labs?
Q. Basic
- NMR calibration : Use TMS or residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) for chemical shift alignment.
- Standardized MS parameters : ESI+ mode, capillary voltage 3.5 kV, desolvation gas flow 800 L/hr .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment.
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
